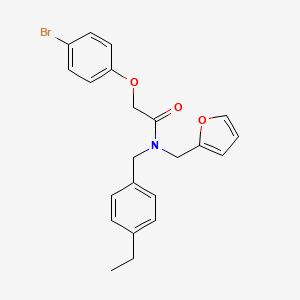![molecular formula C25H30N4O4S B11372427 Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate](/img/structure/B11372427.png)
Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno-triazinone core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Benzothieno-triazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno-triazinone structure.
Acetylation: The benzothieno-triazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated intermediate undergoes amidation with 3-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate involves its interaction with specific molecular targets. The benzothieno-triazinone core is known to interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-butyl-2-mercapto-3-propyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 7-tert-Butyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic benefits. Its combination of a benzothieno-triazinone core with a propyl and benzoate moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H30N4O4S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
propyl 3-[[2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H30N4O4S/c1-5-11-33-24(32)15-7-6-8-17(12-15)26-20(30)14-29-23(31)21-18-10-9-16(25(2,3)4)13-19(18)34-22(21)27-28-29/h6-8,12,16H,5,9-11,13-14H2,1-4H3,(H,26,30) |
InChI Key |
BWXHMBOHKZQRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCC(C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[4-(Heptyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole](/img/structure/B11372345.png)
![Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11372349.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11372361.png)
![1-ethyl-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11372368.png)
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid](/img/structure/B11372370.png)
![5-chloranyl-N-(2,6-dimethylphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide](/img/structure/B11372376.png)
![5-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11372384.png)
![4-fluoro-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11372388.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11372393.png)
![3,5-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11372399.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11372418.png)
![2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11372422.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide](/img/structure/B11372426.png)
